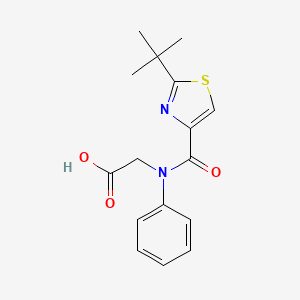
2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid is an organic compound that features a furan ring substituted with ethyl and methyl groups, an aniline moiety, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Ethyl and methyl groups are introduced to the furan ring via alkylation reactions.
Coupling with aniline: The furan derivative is then coupled with aniline through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the acetic acid group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group on the aniline moiety can be reduced to an amine.
Substitution: The acetic acid group can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Esterification can be carried out using alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Esters
Scientific Research Applications
2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid involves its interaction with specific molecular targets. The furan ring and aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity. The acetic acid group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-(5-methylfuran-2-carbonyl)anilino)acetic acid
- 2-(N-(5-ethylfuran-2-carbonyl)anilino)acetic acid
- 2-(N-(4-methylfuran-2-carbonyl)anilino)acetic acid
Uniqueness
2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid is unique due to the presence of both ethyl and methyl groups on the furan ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
2-(N-(5-ethyl-4-methylfuran-2-carbonyl)anilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-3-13-11(2)9-14(21-13)16(20)17(10-15(18)19)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLRZEJILFOKDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)N(CC(=O)O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]acetyl]amino]acetic acid](/img/structure/B6661072.png)

![2-[Methyl-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]amino]propanoic acid](/img/structure/B6661081.png)
![2-[Oxane-2-carbonyl(2-phenylethyl)amino]acetic acid](/img/structure/B6661091.png)

![3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]propanoic acid](/img/structure/B6661109.png)
![2-(Aminomethyl)-2-ethyl-1-(2-oxa-7-azaspiro[4.4]nonan-7-yl)butan-1-one;hydrochloride](/img/structure/B6661113.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-(2-bromophenyl)-N-methylacetamide;hydrochloride](/img/structure/B6661123.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-3-fluoro-N-methyl-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B6661127.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-3-(4-fluorophenyl)-N-methylpropanamide;hydrochloride](/img/structure/B6661132.png)



![2-(N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]anilino)acetic acid](/img/structure/B6661148.png)
